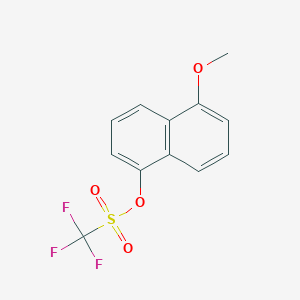
5-Methoxynaphthalen-1-yl trifluoromethanesulfonate
Cat. No. B8395254
M. Wt: 306.26 g/mol
InChI Key: PYIPPEIVOQASOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09006442B2
Procedure details


In a 500 mL 2-neck round bottom flask, toluene (300 mL) and deionized water (14 mL) were added and degassed under nitrogen for 20 minutes. Then, 5-methoxynaphthalen-1-yl trifluoromethanesulfonate (above Step-2 intermediate) (14 g, 45.75 mmol) was added to the above mixture. After stirring for 10 min at RT, K3PO4 (34 g, 160 mmol) and methylboronic acid (4.1 g, 68.6 mmol) were added followed by Pd(OAc)2 (1.03 g, 4.6 mmol) and BINAP (5.7 g, 9.15 mmol) and the reaction mixture was stirred at RT for 15 min under nitrogen and then heated to 100° C. overnight. It was cooled and diluted with saturated NH4Cl solution (150 mL). The aqueous layer was extracted with EtOAc (4×100 mL) and the combined organic layer was washed with water (100 mL), brine (100 mL), dried and filtered. After solvent removal, the crude product obtained was purified by column chromatography (5% EtOAc:Hexanes) to yield the desired compound (7 g, 87%) as a white solid.
Quantity
14 g
Type
reactant
Reaction Step One

Name
K3PO4
Quantity
34 g
Type
reactant
Reaction Step Two







Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[C:16]2[C:11](=[C:12]([O:17][CH3:18])[CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)(=O)=O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:29]B(O)O.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[NH4+].[Cl-].CC([O-])=O.CC([O-])=O.[Pd+2].O.C1(C)C=CC=CC=1>[CH3:18][O:17][C:12]1[C:11]2[C:16](=[C:7]([CH3:29])[CH:8]=[CH:9][CH:10]=2)[CH:15]=[CH:14][CH:13]=1 |f:1.2.3.4,7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC1=CC=CC2=C(C=CC=C12)OC)(F)F
|
Step Two
|
Name
|
K3PO4
|
|
Quantity
|
34 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CB(O)O
|
Step Three
|
Name
|
|
|
Quantity
|
5.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
1.03 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 10 min at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
degassed under nitrogen for 20 minutes
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at RT for 15 min under nitrogen
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 100° C. overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with EtOAc (4×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with water (100 mL), brine (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After solvent removal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (5% EtOAc:Hexanes)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CC2=C(C=CC=C12)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
